1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-
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Overview
Description
1,4-Oxazepine, 7-butoxyhexahydro-4-methyl- is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. This compound is part of the oxazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . Industrial production methods often utilize microwave-induced reactions to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
1,4-Oxazepine, 7-butoxyhexahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens (chlorine, bromine) and alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1,4-Oxazepine, 7-butoxyhexahydro-4-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-oxazepine, 7-butoxyhexahydro-4-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like histone deacetylases, leading to changes in gene expression and exhibiting antitumor effects . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
1,4-Oxazepine, 7-butoxyhexahydro-4-methyl- can be compared with other similar compounds such as:
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and antipsychotic effects.
Thiazepines: These compounds contain sulfur instead of oxygen and exhibit different biological activities.
Benzodiazepines: These compounds have two nitrogen atoms in the ring and are widely used as anxiolytics and sedatives.
The uniqueness of 1,4-oxazepine, 7-butoxyhexahydro-4-methyl- lies in its specific substitution pattern and the resulting biological activities, which differ from those of other oxazepine derivatives.
Properties
CAS No. |
61710-07-4 |
---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
7-butoxy-4-methyl-1,4-oxazepane |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8-12-10-5-6-11(2)7-9-13-10/h10H,3-9H2,1-2H3 |
InChI Key |
OTCVISLLPGSBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCN(CCO1)C |
Origin of Product |
United States |
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